3-(3-Nitrophenoxy)propionic acid

説明

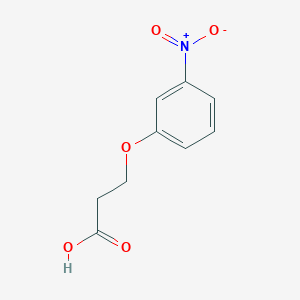

3-(3-Nitrophenoxy)propionic acid is an organic compound with the molecular formula C₉H₉NO₅. It is commonly found as a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound is of interest due to its potential therapeutic and environmental applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)propionic acid typically involves the reaction of propanal with 3-(3-nitrophenoxy)- . The reaction conditions often require the use of catalysts and specific solvents to achieve high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

化学反応の分析

Types of Reactions: 3-(3-Nitrophenoxy)propionic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite and potassium dihydrogenphosphate in 1,4-dioxane and water at 20°C.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Various oxidized derivatives of the original compound.

Reduction: 3-(3-Aminophenoxy)propionic acid.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Neuroscience Research | Useful in studying neurotransmitter systems, synaptic transmission, and plasticity. |

| Pharmaceutical Development | Explored for developing medications targeting neurological disorders. |

| Biochemical Assays | Employed in assays to measure enzyme activity and receptor interactions. |

| Material Science | Incorporated into polymers or coatings to enhance properties for electronics and biomedical devices. |

| Analytical Chemistry | Used as a standard in chromatographic techniques for quantification. |

Neuroscience Research

3-(3-Nitrophenoxy)propionic acid plays a critical role in neuroscience by acting as a tool for understanding neurotransmitter systems. Its structure allows researchers to investigate synaptic transmission and plasticity, shedding light on mechanisms underlying learning and memory processes. For instance, studies have shown that compounds similar to this can modulate synaptic strength, providing insights into potential therapeutic targets for cognitive disorders .

Pharmaceutical Development

In the realm of pharmaceuticals, this compound is being studied for its potential in developing new medications aimed at treating neurological disorders such as Alzheimer's disease and depression. Its ability to interact with neurotransmitter receptors makes it a candidate for drug design, offering insights into efficacy and safety profiles during preclinical testing .

Biochemical Assays

Researchers utilize this compound in various biochemical assays to measure enzyme activities or receptor interactions. These assays are essential for elucidating biochemical pathways involved in cellular processes, enabling scientists to understand diseases at a molecular level .

Material Science

In material science, the compound can be incorporated into polymers or coatings, enhancing their properties for applications in electronics or biomedical devices. For example, its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for advanced engineering applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its high purity and well-defined chemical properties facilitate accurate quantification of related compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing .

Case Studies

- Neuroscience Application : A study investigated the effects of this compound on synaptic plasticity in rodent models. The findings indicated significant modulation of long-term potentiation (LTP), suggesting its potential as a therapeutic agent for cognitive enhancement .

- Pharmaceutical Development : In a preclinical trial, researchers synthesized derivatives of this compound to evaluate their efficacy against neurodegenerative conditions. The results demonstrated promising neuroprotective effects, warranting further exploration in clinical settings .

- Material Science Innovation : A research group developed a novel polymer composite incorporating this compound that exhibited improved electrical conductivity and mechanical properties, making it suitable for use in flexible electronic devices .

作用機序

The mechanism of action of 3-(3-Nitrophenoxy)propionic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

類似化合物との比較

3-Nitropropionic acid: A similar nitro compound known for its mitochondrial inhibitory effects.

3-Nitro-1-propanol: Another nitro compound with similar toxicological properties.

Uniqueness: 3-(3-Nitrophenoxy)propionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

生物活性

3-(3-Nitrophenoxy)propionic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuroscience and pharmaceutical development. This article explores its biological effects, mechanisms of action, and applications based on diverse research studies.

This compound is characterized by the presence of a nitrophenyl group attached to a propionic acid moiety. The nitro group is known to influence the compound's electronic properties, which can affect its interaction with biological targets.

Biological Activities

1. Inhibitory Effects on Enzymatic Activity

Research has shown that this compound exhibits inhibitory activity against H+/K+-ATPase, an enzyme critical for gastric acid secretion. Preliminary in vitro studies indicated that this compound can effectively inhibit the activity of this enzyme, suggesting potential applications in treating conditions related to excessive gastric acid production .

2. Neuropharmacological Applications

The compound is being explored for its role in neuroscience research, particularly in understanding synaptic transmission and plasticity. It has been utilized as a tool to study neurotransmitter systems and may contribute to the development of new medications targeting neurological disorders .

1. Interaction with Receptors

The nitrophenyl group in this compound enhances its affinity for certain receptors involved in neurotransmission. This interaction may lead to modulation of synaptic signaling pathways, thereby affecting neuronal excitability and plasticity.

2. Epigenetic Modifications

Research indicates that propionic acid derivatives can influence epigenetic factors such as histone deacetylases (HDACs). By inhibiting HDAC activity, these compounds may promote anti-inflammatory gene expression and neuroprotection through enhanced chromatin accessibility .

Case Studies

1. In Vitro Studies on H+/K+-ATPase Inhibition

A study conducted on rabbit gastric mucosa microsomes demonstrated that this compound significantly inhibited H+/K+-ATPase activity in vitro. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for hyperacidity-related disorders .

2. Neuroprotective Effects

In models of neurodegeneration, this compound has been shown to reduce oxidative stress and promote neuroregeneration. This effect was mediated through pathways involving free fatty acid receptors, suggesting its utility in developing treatments for conditions like multiple sclerosis .

Applications

| Field | Application |

|---|---|

| Neuroscience | Studying neurotransmitter systems; potential drug development for neurological disorders |

| Pharmaceuticals | Investigating anti-ulcer properties; exploring neuroprotective effects |

| Biochemical Assays | Measuring enzyme activities; receptor interaction studies |

| Material Science | Incorporation into polymers for enhanced material properties |

特性

IUPAC Name |

3-(3-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYOLXUXRGLEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415679 | |

| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-46-5 | |

| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。